Product packaging for 4-Bromophenyl butyrate(Cat. No.:CAS No. 29052-06-0)

4-Bromophenyl butyrate

Cat. No.: B13431511
CAS No.: 29052-06-0
M. Wt: 243.10 g/mol
InChI Key: PGUDBLNEUOQDEB-UHFFFAOYSA-N
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Description

4-Bromophenyl butyrate (CAS Number 29052-06-0) is a chemical compound with the molecular formula C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol . It is supplied as a high-purity material for research and development purposes. This compound is an ester derivative that combines a bromophenyl group with a butyric acid chain. In laboratory research, this compound may serve as a synthetic precursor or intermediate in organic synthesis and pharmaceutical development. The bromophenyl moiety can act as a handle for further cross-coupling reactions, such as in Suzuki-Miyaura couplings, making it valuable for creating more complex molecular architectures. The butyrate (butanoate) ester group is of significant research interest due to the biological importance of butyric acid and its derivatives. Butyrate is a short-chain fatty acid that is a primary energy source for colonocytes and plays a crucial regulatory role in gastrointestinal health . Research into butyrate compounds has demonstrated their potent effects as histone deacetylase (HDAC) inhibitors, which can influence gene expression, cell proliferation, differentiation, and apoptosis . This mechanism is a major area of investigation in cancer research, particularly for colorectal cancer. Furthermore, butyrate has been studied for its anti-inflammatory and anti-secretory effects on the intestine, its ability to reinforce the epithelial defense barrier, and its role in modulating oxidative status . Researchers may utilize this compound to probe these and other biochemical pathways. This product is intended for research use only and is not meant for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B13431511 4-Bromophenyl butyrate CAS No. 29052-06-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29052-06-0

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

(4-bromophenyl) butanoate

InChI

InChI=1S/C10H11BrO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3

InChI Key

PGUDBLNEUOQDEB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)Br

Origin of Product

United States

Ii. Advanced Synthetic Methodologies and Chemical Transformations of 4 Bromophenyl Butyrate Derivatives

Esterification and Butyrate (B1204436) Moiety Formation

The formation of the ester linkage in 4-bromophenyl butyrate and its analogs is a fundamental transformation in organic synthesis. This section delves into the principles governing this reaction and specific methods for creating butyrate and related ester structures.

General Principles of Ester Synthesis

Ester synthesis, or esterification, is a chemical reaction that forms an ester as the primary product. Esters are derivatives of carboxylic acids and alcohols. ontosight.ai The most classic method is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a dehydrating agent. wikipedia.org This reaction is an equilibrium process, and to favor the formation of the ester, conditions are often manipulated based on Le Chatelier's principle, such as by removing the water formed during the reaction or using an excess of one of the reactants. wikipedia.orgfiveable.melibretexts.org

Common catalysts for esterification include strong acids like sulfuric acid and hydrochloric acid. fiveable.melibretexts.org The reaction is typically slow and often requires heating. wikipedia.orglibretexts.org The use of an acid catalyst increases the reaction rate by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.org

Alternatively, more reactive derivatives of the carboxylic acid, such as acid chlorides or acid anhydrides, can be used to react with alcohols. wikipedia.orgfiveable.me These reactions are generally faster and often irreversible, providing higher yields of the ester. wikipedia.org For instance, the reaction of an alcohol with an acyl chloride is a versatile method for ester preparation. libretexts.org

The synthesis of this compound specifically involves the condensation of butanoic acid and 4-bromophenol (B116583). ontosight.ai Due to the reduced reactivity of phenols compared to alcohols in standard Fischer esterification, alternative methods are often employed for aromatic esters. libretexts.org

Table 1: Comparison of Common Esterification Methods

MethodReactantsCatalyst/ConditionsAdvantagesDisadvantages
Fischer Esterification Carboxylic Acid + AlcoholAcid catalyst (e.g., H₂SO₄), HeatInexpensive reagentsReversible, often requires forcing conditions
From Acyl Chlorides Acyl Chloride + AlcoholOften no catalyst needed, or a weak base (e.g., pyridine)High reactivity, irreversibleAcyl chlorides are moisture-sensitive and can be expensive
From Acid Anhydrides Acid Anhydride + AlcoholCan be slow, often heatedIrreversible, good yieldsAnhydrides can be less reactive than acyl chlorides

Specific Reactions for Butyrate Analogs, including β-Keto Ester Derivatives

The synthesis of butyrate analogs and, more specifically, β-keto ester derivatives, involves specialized synthetic strategies. β-keto esters are valuable intermediates in organic synthesis due to the versatile reactivity of their functional groups. derpharmachemica.com

Several methods have been developed for the preparation of β-keto esters. One common approach involves the acylation of malonic esters followed by selective hydrolysis and decarboxylation. derpharmachemica.com Another method is the Blaise reaction, which utilizes a nitrile to react with the zinc enolate of an α-bromoester to form the β-keto ester. derpharmachemica.com While historically significant, the Blaise reaction can be limited by low yields and side reactions. derpharmachemica.com

A more contemporary and convenient procedure for preparing methyl-4-phenyl-3-oxo butyrate derivatives (a type of β-keto ester) involves the treatment of benzyl (B1604629) cyanides with potassium methyl malonate and anhydrous zinc chloride. derpharmachemica.com This method represents a decarboxylative Blaise reaction. derpharmachemica.com

The synthesis of β-keto esters can also be achieved by reacting phenylacetic acid derivatives with Meldrum's acid in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The resulting intermediate is then refluxed in an alcohol, such as tert-butanol, to yield the desired β-keto ester. mdpi.com This approach has been successfully used to synthesize a variety of β-keto ester analogs with good yields. mdpi.com

These synthetic routes provide access to a diverse range of butyrate analogs and β-keto esters, which can serve as precursors for more complex molecules. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Formation of Phenacyl Esters

Phenacyl esters are a class of esters that can be formed from carboxylic acids and phenacyl halides. These derivatives are particularly useful in chromatography due to their strong ultraviolet (UV) absorption, which facilitates their detection. aocs.orgacs.org The formation of phenacyl esters involves the reaction of a carboxylate salt with a phenacyl bromide, often catalyzed by a crown ether. acs.org

Specifically, 4-bromophenacyl butyrate, also known as butanoic acid, 2-(4-bromophenyl)-2-oxoethyl ester, is a phenacyl ester derivative of butanoic acid. lookchem.com Its synthesis involves the reaction of butyric acid or its salt with a 4-bromophenacyl halide. lookchem.com These compounds are valuable as intermediates in pharmaceutical synthesis. lookchem.com The reaction can be carried out using potassium n-butyrate and p-bromophenacyl bromide. lookchem.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For derivatives of this compound, these reactions are particularly valuable for modifying the aromatic ring.

Suzuki-Miyaura Coupling for Arylated Derivatives of this compound Scaffolds

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is a cornerstone of modern synthetic chemistry for creating biaryl compounds. nih.gov The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. libretexts.org

In the context of this compound derivatives, the bromine atom on the phenyl ring serves as a handle for Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, leading to a diverse range of arylated derivatives. For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been successfully coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to yield novel pyrimidine (B1678525) analogs. mdpi.com Good yields were often obtained with electron-rich boronic acids. mdpi.com

Similarly, the Suzuki-Miyaura reaction has been employed for the selective arylation of compounds like 2-bromo-4-chlorophenyl-2-bromobutanoate. nih.gov In this case, the reaction can be regioselective, with the palladium catalyst preferentially reacting with one of the bromine atoms. nih.gov This highlights the ability to fine-tune the reaction conditions to achieve specific outcomes.

Table 2: Examples of Suzuki-Miyaura Coupling with Bromo-Aryl Substrates

Bromo-Aryl SubstrateCoupling Partner (Boronic Acid)Catalyst SystemProductYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidine60% mdpi.com
2-bromo-4-chlorophenyl-2-bromobutanoatePhenylboronic acidPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O2-aryl-4-chlorophenyl-2-bromobutyrates64-81% nih.govresearchgate.net
N-(4-bromophenyl)-1-naphthamideVarious boronic acidsPd(0) catalystN-([1,1'-biaryl]-4-yl)-1-naphthamide derivativesModerate to good researchgate.net
(S)-Ethyl 3-(4-bromophenyl)butanoate(4-bromophenyl)boronic acidRh(NBD)₂BF₄, (R)-BINAP(S)-Ethyl 3,3-bis(4-bromophenyl)butanoateNot specified orgsyn.org

Regioselective Functionalization Strategies in Butanoate Derivatives

Regioselective functionalization refers to the ability to control the position at which a chemical reaction occurs on a molecule with multiple potential reaction sites. nih.gov In the context of butanoate derivatives, particularly those with multiple reactive positions, palladium-catalyzed reactions can be directed to a specific site.

This control can be achieved through various means, including the electronic and steric properties of the substrate, the choice of catalyst and ligands, and the reaction conditions. nih.govnih.gov For instance, in molecules with multiple halogen atoms, the oxidative addition of the palladium catalyst may occur preferentially at the more reactive carbon-halogen bond. nih.gov The reactivity order for halogens in oxidative addition is generally I > OTf > Br > Cl. libretexts.org

Substrate engineering, where a directing group is temporarily installed on the molecule, is another powerful strategy to control regioselectivity. nih.govacs.org This directing group can coordinate to the metal catalyst and position it to react at a specific C-H bond. nih.govacs.org While not directly applied to this compound in the provided context, this principle is a key strategy in the regioselective functionalization of complex molecules. nih.govacs.org

In the case of 2-bromo-4-chlorophenyl-2-bromobutanoate, a palladium-catalyzed Suzuki-Miyaura reaction can be regioselective, targeting one of the bromo substituents. nih.gov This selectivity arises from the different electronic environments of the two bromine atoms, influencing the rate of oxidative addition of the palladium catalyst. nih.gov Such strategies are crucial for the efficient synthesis of complex molecules with precise substitution patterns.

Asymmetric Synthesis of Chiral 4-Bromophenyl Butanoic Acid Derivatives

The generation of specific stereoisomers is a critical aspect of modern chemical synthesis, particularly for biologically active molecules. Asymmetric synthesis provides a pathway to chiral molecules from achiral starting materials, a process of significant interest in medicinal chemistry and materials science.

The synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid is a key process for creating versatile building blocks for more complex organic transformations. orgsyn.org A highly effective and scalable method involves the rhodium-catalyzed asymmetric addition (RCAA). orgsyn.orgorgsyn.org This strategy is noted for its simplicity, reproducibility, and cost-effectiveness in producing chiral 3-(4-bromophenyl)butanoic esters with high yields. orgsyn.org

Table 1: Key Steps in the Asymmetric Synthesis of (3S)-3-(4-Bromophenyl)butanoic Acid

Step Reaction Type Key Reagents Outcome
1 Rhodium-Catalyzed Asymmetric Addition (RCAA) 4-Bromophenylboronic acid, Ethyl (E)-but-2-enoate, Chiral Rhodium Catalyst (S)-ethyl 3-(4-bromophenyl)butanoate
2 Hydrolysis Sodium Hydroxide Crude (3S)-3-(4-bromophenyl)butanoic acid

Synthesis of Heterocyclic Analogs Incorporating the 4-Bromophenyl Moiety

Heterocyclic compounds are a cornerstone of medicinal chemistry. Incorporating the 4-bromophenyl moiety into these scaffolds can lead to novel derivatives with unique properties.

Thiazole (B1198619) Derivatives: The synthesis of thiazoles bearing a 4-bromophenyl group is often achieved through condensation reactions. A common method involves reacting p-bromoacetophenone with thiourea (B124793) in the presence of iodine as a catalyst to yield the intermediate 4-(4-bromophenyl)thiazol-2-amine. nih.govnih.gov This intermediate serves as a versatile precursor for a variety of derivatives. nih.gov For example, it can be further reacted with aromatic aldehydes to produce a range of N-benzylidene-4-(4-bromophenyl)thiazol-2-amine compounds. nih.gov The structure-activity relationship studies of such compounds have indicated that the presence of the electron-withdrawing bromine atom on the phenyl ring can be important for antimicrobial activity. nih.gov

Triazole Derivatives: The construction of 1,2,3-triazole rings containing a 4-bromophenyl substituent is frequently accomplished via [3+2] cycloaddition reactions, a cornerstone of "click chemistry". mdpi.comresearchgate.net One approach involves the reaction of 1-(bromoaryl)-4,4,4-trifluorobutane-1,3-dione with an aryl azide (B81097) in the presence of triethylamine (B128534) to produce (4-bromophenyl)(1-aryl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanone derivatives in high yields. mdpi.com Another efficient method is the copper-catalyzed reaction between an azide and a terminal alkyne. researchgate.net For instance, 1-(4-Bromophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole can be synthesized from the corresponding azide and a trifluoromethyl-containing alkyne, yielding the product as a white solid. mdpi.com These methods provide a highly regioselective pathway to 1,4-disubstituted 1,2,3-triazoles. researchgate.net

The synthesis of pyrimidine derivatives incorporating a 4-bromophenyl group is crucial for developing new chemical entities. 5-(4-Bromophenyl)-4,6-dichloropyrimidine is a key intermediate that can be synthesized from commercially available methyl 2-(4-bromophenyl)acetate in a three-step process with a total yield of 52.8%. atlantis-press.com This process involves the formation of dimethyl 2-(4-bromophenyl)malonate, followed by cyclization to 5-(4-bromophenyl)pyrimidine-4,6-diol, and subsequent chlorination. atlantis-press.com

For thiopyrimidine derivatives, a two-step, one-pot method for a formal aza-[3+3] cycloaddition between N-alkyl substituted enaminones and benzoyl isothiocyanate can afford 4-thioxopyrimidines. researchgate.net Furthermore, novel thiopyrimidine-5-carbonitrile derivatives have been synthesized, where N-(4-bromophenyl)-2-cyanoacetyl hydrazine-1-carbothioamide was identified as a key precursor in the synthesis pathway. researchgate.net

Piperidine (B6355638) and piperazine (B1678402) rings are common scaffolds in pharmaceuticals. Several methods exist for synthesizing analogs containing the 4-bromophenyl group. A direct synthesis of 1-(4-bromophenyl)piperidine (B1277246) involves reacting bromobenzene (B47551) and piperidine with a strong base like sodium tert-amylate in sulfolane, followed by a bromination step. google.com Another approach uses a palladium-catalyzed coupling reaction between piperidine and p-bromophenylboronic acid, though this can be more expensive. google.com

For more complex structures, such as 4-(4-bromophenyl)-1-pyrenemethyl-4-piperidinol, a key intermediate in the development of certain inhibitors, synthesis can be achieved through the alkylation of 4-substituted-4-piperidinols. umw.edu The synthesis of (S)-3-(4-bromophenyl)piperidine, an intermediate for the PARP inhibitor Niraparib, can be accomplished through a multi-step sequence starting with the nucleophilic reaction of ethyl p-bromobenzoate and N-boc-3-aminopropyl bromide, followed by cyclization, reduction, and chiral resolution. patsnap.com Additionally, 4-piperidine and piperazine derivatives of sialic acid containing a 4-bromophenyl group have been synthesized by reacting a sialic acid precursor with 4-(4-bromophenyl)piperidine. nih.gov

Table 2: Synthetic Approaches to Heterocyclic Analogs

Heterocycle Synthetic Method Key Reactants Resulting Scaffold
Thiazole Condensation p-Bromoacetophenone, Thiourea 4-(4-Bromophenyl)thiazole nih.gov
Triazole [3+2] Cycloaddition Aryl azide, Alkyne 1-(4-Bromophenyl)-1,2,3-triazole mdpi.commdpi.com
Pyrimidine Multistep Synthesis Methyl 2-(4-bromophenyl)acetate 5-(4-Bromophenyl)pyrimidine atlantis-press.com

Specialized Reaction Pathways for Functionalized Butanoate Derivatives

Beyond the initial synthesis, derivatives of 4-bromophenyl butanoate can undergo specialized reactions to introduce further functionality. The bromine atom on the phenyl ring is a particularly useful handle for cross-coupling reactions. For example, the Suzuki-Miyaura cross-coupling reaction can be used to arylate N-(4-bromophenyl) amides, which are structurally related to butanoate esters. nih.gov This palladium-catalyzed reaction allows for the introduction of various aryl and heteroaryl groups by reacting the bromophenyl moiety with different boronic acids. nih.gov

Furthermore, butanoate derivatives themselves can be functionalized. For example, catalytic asymmetric aldol (B89426) reactions can be performed on furanone derivatives to construct chiral γ-butenolides, which are related to functionalized butanoates. acs.org These reactions provide access to highly functionalized β-hydroxy carbonyl compounds. acs.org The butanoate chain can also be modified through reactions that cleave C(sp3)-C bonds, allowing for the introduction of groups like trifluoromethyl (CF3) into carbonyl derivatives under specific catalytic conditions. tesisenred.net These advanced methods significantly expand the chemical space accessible from simple butanoate precursors.

Wittig Reaction and Michael Addition Sequences

The tandem Michael addition-Wittig reaction is a powerful strategy for the one-pot synthesis of cyclic systems, particularly functionalized cyclohexenones. organic-chemistry.orgnih.gov This sequence involves the initial conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular Wittig reaction to close the ring.

In a representative transformation, a 4-bromophenyl-substituted α,β-unsaturated aldehyde can be employed as the starting material. The reaction is initiated by the Michael addition of a stabilized phosphorus ylide, such as (3-carboxy-2-oxopropylidene)triphenylphosphorane. This addition is often catalyzed by a chiral secondary amine in combination with additives like lithium perchlorate (B79767) (LiClO₄) and 1,4-diazabicyclo[2.2.2]octane (DABCO) to enhance stereoselectivity. The resulting enolate intermediate then undergoes an intramolecular Wittig olefination, where the ylide attacks the aldehyde carbonyl group. This sequence leads to the formation of a highly functionalized cyclohexenone derivative bearing the 4-bromophenyl group, with the stereochemistry of the final product controlled by the chiral catalyst. organic-chemistry.orgnih.gov

The Wittig reaction itself is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The reaction utilizes a phosphonium (B103445) ylide, which is a species with adjacent atoms holding opposite formal charges. organic-chemistry.org The mechanism can proceed through a concerted [2+2] cycloaddition to form a transient oxaphosphetane intermediate, which then fragments to yield the alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is particularly effective for producing (E)-alkenes with high selectivity. organic-chemistry.orgmdpi.com

Table 1: Representative Tandem Michael Addition-Wittig Reaction

Reactant 1Reactant 2Catalyst/ReagentsProduct
4-Bromophenyl-substituted α,β-unsaturated aldehyde(3-Carboxy-2-oxopropylidene)triphenylphosphoraneChiral secondary amine, LiClO₄, DABCOFunctionalized 6-(4-bromophenyl)cyclohex-2-en-1-one

Blaise Reaction for β-Keto Ester Synthesis

The Blaise reaction provides a direct route to β-keto esters or their corresponding β-enamino esters from the reaction of nitriles with α-haloesters in the presence of zinc. organic-chemistry.orgjk-sci.com This reaction is a valuable tool for carbon-carbon bond formation and two-carbon homologation. pondiuni.edu.in

A derivative of this compound, specifically a β-keto ester, can be synthesized by reacting 4-bromobenzonitrile (B114466) with an α-bromoester, such as ethyl bromoacetate. The mechanism involves the formation of an organozinc intermediate from the α-bromoester and activated zinc. This organozinc reagent then adds to the electrophilic carbon of the nitrile, forming a metalloimine intermediate. The final product depends on the workup conditions. Acidic workup (e.g., with 1 M HCl) hydrolyzes the intermediate to yield the desired β-keto ester. organic-chemistry.orgjk-sci.com Conversely, a basic workup (e.g., with 50% aqueous K₂CO₃) furnishes a β-enamino ester. organic-chemistry.orgjk-sci.com

To improve yields and overcome common side reactions like the self-condensation of the α-haloester, modifications such as the use of activated zinc (e.g., acid-washed or ultrasonically treated) and performing the reaction in a solvent like tetrahydrofuran (B95107) (THF) have been developed. organic-chemistry.orgjk-sci.com

Table 2: Synthesis of a 4-Bromophenyl-Substituted β-Keto Ester via the Blaise Reaction

Nitrileα-HaloesterReagentsWorkupProduct
4-BromobenzonitrileEthyl bromoacetateActivated Zinc, THF1 M HClEthyl 3-(4-bromophenyl)-3-oxopropanoate
4-BromobenzonitrileEthyl bromoacetateActivated Zinc, THF50% aq. K₂CO₃Ethyl 3-amino-3-(4-bromophenyl)acrylate

Enaminone-Azide Cycloaddition (EACA) for Triazole Synthesis

The enaminone-azide cycloaddition (EACA) is a powerful, often metal-free, method for the synthesis of 1,2,3-triazoles, which are important heterocyclic scaffolds in medicinal chemistry. explorationpub.comresearchgate.net This reaction typically involves the cycloaddition of an enaminone with an organic azide.

To generate a triazole derivative incorporating the this compound framework, a suitable enaminone precursor is required. This can be synthesized from a 4-bromophenyl-substituted ketone, for example, by reaction with dimethylformamide-dimethylacetal (DMF-DMA). nih.govmdpi.com The resulting enaminone can then be reacted with an azide, such as 4-bromophenyl azide, to construct the triazole ring. explorationpub.comresearchgate.net The reaction often proceeds via a [3+2] cycloaddition mechanism, followed by the elimination of an amine to afford the aromatic triazole core. nih.gov

This methodology allows for the synthesis of 1,4,5-trisubstituted-1,2,3-triazoles. nih.gov The reaction of an enaminone derived from a 4-bromophenyl ketone with 4-bromophenyl azide would lead to a 1,4-di(4-bromophenyl)-substituted-1,2,3-triazole bearing an acyl group at the 5-position. This acyl group can be further modified, for instance, by reduction to an alcohol, providing access to a diverse range of bioactive molecules. explorationpub.comresearchgate.net

Table 3: EACA Synthesis of a 4-Acyl-1,2,3-Triazole Derivative

EnaminoneAzideReaction ConditionsProduct
(E)-3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one4-Bromophenyl azideHeat, solvent-free or high-boiling solvent(1-(4-Bromophenyl)-5-(4-bromobenzoyl)-1H-1,2,3-triazol-4-yl)methanone

Iii. Sophisticated Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

The structure of 4-Bromophenyl butyrate (B1204436) (C₁₀H₁₁BrO₂) contains distinct sets of protons that would generate unique signals in a ¹H NMR spectrum. The aromatic protons on the bromophenyl ring are expected to appear as two distinct signals due to their different chemical environments relative to the bromine atom and the ester linkage. The protons of the butyrate chain (the ethyl and methylene (B1212753) groups) will also have characteristic chemical shifts and coupling patterns.

A detailed prediction of the ¹H NMR spectrum would show a triplet for the terminal methyl group (CH₃) of the butyrate chain, a sextet for the adjacent methylene group (-CH₂-), and another triplet for the methylene group next to the carbonyl. The aromatic protons would likely appear as two doublets in the downfield region of the spectrum.

Predicted ¹H NMR Data for 4-Bromophenyl butyrate

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5Doublet2HAromatic Protons (ortho to Bromine)
~7.0Doublet2HAromatic Protons (meta to Bromine)
~2.5Triplet2H-C(=O)-CH₂-
~1.7Sextet2H-CH₂-CH₂-CH₃
~1.0Triplet3H-CH₂-CH₃

Note: These are predicted values and may vary slightly from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. In the case of this compound, a ¹³C NMR spectrum would reveal distinct signals for each unique carbon atom in the structure. While experimental spectra are not widely published, a predicted spectrum offers a reliable estimation of the chemical shifts.

The carbon atoms in the aromatic ring will have chemical shifts in the downfield region (typically 110-160 ppm), with the carbon atom bonded to the bromine atom showing a characteristic shift. The carbonyl carbon of the ester group will appear at a significantly downfield position, usually in the range of 160-180 ppm. The aliphatic carbons of the butyrate chain will have signals in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~172Carbonyl Carbon (C=O)
~150Aromatic Carbon (C-O)
~132Aromatic Carbons (ortho to Bromine)
~123Aromatic Carbons (meta to Bromine)
~119Aromatic Carbon (C-Br)
~36-C(=O)-CH₂-
~18-CH₂-CH₂-CH₃
~13-CH₂-CH₃

Note: These are predicted values and may vary slightly from experimental data.

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile compounds. In a hypothetical FAB-MS analysis of this compound, the spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (243.10 g/mol for C₁₀H₁₁BrO₂). The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns could involve the loss of the butyrate side chain or cleavage of the ester bond.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is highly sensitive and can be used to analyze complex mixtures. For the analysis of this compound, LC-MS would first separate the compound from any impurities. The subsequent mass analysis would provide the molecular weight and fragmentation data, similar to what would be observed in FAB-MS. The high sensitivity of LC-MS makes it a valuable tool for detecting and quantifying even trace amounts of the compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its ester and aromatic functionalities.

A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would likely appear in the range of 1000-1300 cm⁻¹. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration would be expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
~3100-3000Aromatic C-H Stretch
~2960-2850Aliphatic C-H Stretch
~1740C=O Ester Stretch
~1600-1450Aromatic C=C Stretch
~1300-1000C-O Ester Stretch
Below 1000C-Br Stretch

Note: These are general ranges and the exact positions of the peaks can vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The key functional groups in this compound are the ester group and the substituted aromatic ring. The ester is identified by a strong carbonyl (C=O) stretching vibration and carbon-oxygen (C-O) stretching vibrations. For aromatic esters, the C=O stretch typically appears at a slightly lower wavenumber than for aliphatic esters due to conjugation with the aromatic ring. The spectrum also displays characteristic absorptions for the aromatic ring, including C-H and C=C stretching vibrations. The carbon-bromine (C-Br) bond stretch is also expected, though it appears in the lower frequency fingerprint region.

Detailed research findings for the characteristic FT-IR absorption bands for this compound are summarized in the table below. The aliphatic C-H stretching from the butyrate chain is observed below 3000 cm⁻¹, while the aromatic C-H stretching occurs just above 3000 cm⁻¹. The most prominent peak is the strong C=O stretch of the ester group, typically found in the 1730-1715 cm⁻¹ range for aromatic esters. The two C-O stretches of the ester group are also clearly identifiable in the 1300-1000 cm⁻¹ region.

Functional GroupVibrational ModeCharacteristic Absorption Range (cm⁻¹)Intensity
Aromatic C-HStretching3100 - 3000Medium
Aliphatic C-HStretching2960 - 2850Medium-Strong
Ester C=OStretching1730 - 1715Strong
Aromatic C=CStretching1600 - 1450Medium
Ester C-OAsymmetric Stretching1300 - 1250Strong
Ester C-OSymmetric Stretching1150 - 1000Strong
Aromatic C-BrStretching600 - 500Medium-Strong

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for the quantitative analysis of this compound. Due to the compound's moderate polarity and UV-absorbing phenyl ring, reversed-phase HPLC (RP-HPLC) with UV detection is the most suitable approach.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 or C8 silica-based column, is used. The mobile phase consists of a polar solvent mixture, commonly acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid to ensure sharp peak shapes. The components of the sample are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column. This compound, being a relatively non-polar ester, will have a significant retention time under these conditions.

The quantification is achieved by integrating the area of the peak corresponding to this compound and comparing it to a calibration curve constructed from standards of known concentration. The UV detector is typically set at a wavelength where the aromatic ring shows strong absorbance, such as around 210 nm.

ParameterCondition
Chromatographic ModeReversed-Phase (RP-HPLC)
Stationary Phase (Column)C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and Water (or buffer) gradient/isocratic
Flow Rate0.5 - 1.5 mL/min
DetectionUV/PDA Detector at ~210 nm
Column TemperatureAmbient or controlled (e.g., 30 °C)
Injection Volume10 - 20 µL

Thin Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of chemical reactions, such as the synthesis of this compound. This technique separates compounds on a silica (B1680970) gel plate (the stationary phase) based on their polarity, using a solvent system (the mobile phase).

In the synthesis of this compound from 4-bromophenol (B116583) and a butyric acid derivative (e.g., butyryl chloride or butyric anhydride), TLC can be used to track the consumption of the starting materials and the formation of the product. The starting materials, particularly the 4-bromophenol, are more polar than the resulting ester product. Consequently, the this compound product will travel further up the TLC plate, resulting in a higher Retention Factor (Rf) value compared to the starting materials.

A common solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297). By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, one can visually assess the reaction's progression. The disappearance of the starting material spots and the appearance and intensification of the product spot indicate that the reaction is proceeding towards completion. For a related compound, (S)-ethyl 3-(4-bromophenyl)butanoate, an Rf value of 0.57 was observed using a mobile phase of 10% ethyl acetate in hexanes.

ParameterCondition
Stationary PhaseSilica Gel Plate (e.g., Silica Gel 60 F254)
Mobile Phase (Eluent)Ethyl Acetate / Hexanes mixture (e.g., 10-30% Ethyl Acetate)
VisualizationUV Light (254 nm), Potassium Permanganate (KMnO₄) stain
Expected Rf (Product)Higher than polar starting materials (e.g., > 0.5)

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, bromine) in a pure sample of this compound. This experimental data is then compared with the theoretical percentages calculated from its molecular formula, C₁₀H₁₁BrO₂, to confirm the empirical formula and assess the sample's purity.

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic masses of its constituent elements. For this compound (Molecular Weight: 243.10 g/mol ), the theoretical percentages are as follows:

ElementSymbolAtomic Mass (g/mol)Number of AtomsTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01110120.1149.42%
HydrogenH1.0081111.0884.56%
BromineBr79.904179.90432.87%
OxygenO15.999231.99813.16%

Experimental values obtained from a combustion analysis for carbon and hydrogen, and other specific methods for bromine and oxygen, that are within acceptable error margins (typically ±0.4%) of these theoretical values provide strong evidence for the compound's identity and purity.

Iv. Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations allow for the detailed examination of the geometric and electronic structure of 4-Bromophenyl butyrate (B1204436).

The three-dimensional arrangement of atoms in a molecule is fundamental to its physical and chemical properties. For a flexible molecule like 4-Bromophenyl butyrate, which possesses several rotatable single bonds, multiple conformations can exist. Geometry optimization using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), can identify the most stable conformers.

Table 1: Calculated Relative Energies of Butyric Acid Conformers Data based on analogous compound studies.

ConformerRelative Energy (kJ/mol)Computational Method
TTT (planar)0.00B3LYP/cc-pVTZ
G±TT (non-planar)Referenced as similar in amountMP2/cc-pVTZ

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-bromophenyl ring, particularly the oxygen and bromine atoms with their lone pairs, and the π-system of the aromatic ring. The LUMO is likely to be centered on the butyrate portion, specifically the antibonding π* orbital of the carbonyl group, as well as having contributions from the aromatic ring. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Frontier Molecular Orbital Energies and Energy Gap Data based on analogous compound studies, such as 4-bromo-3-(methoxymethoxy) benzoic acid.

ParameterEnergy (eV)
EHOMO-6.95
ELUMO-2.49
Energy Gap (ΔE)4.46

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing electron-deficient areas (positive potential).

In this compound, the most negative potential (red/yellow regions) is expected to be located around the carbonyl oxygen of the ester group, making it a likely site for electrophilic attack. The hydrogen atoms of the butyrate chain and the aromatic ring will exhibit positive potential (blue regions), indicating them as potential sites for nucleophilic interactions. The bromine atom will likely show a region of slightly negative potential due to its lone pairs, but also a region of positive potential (the σ-hole), which can participate in halogen bonding.

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These parameters include ionization potential (I), electron affinity (A), chemical hardness (η), electronic chemical potential (μ), electrophilicity index (ω), and nucleophilicity.

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution.

Electronic Chemical Potential (μ = -(I + A) / 2): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω = μ² / 2η): A measure of the ability to accept electrons.

Nucleophilicity: A measure of the ability to donate electrons.

These descriptors, calculated for this compound, would provide a comprehensive picture of its chemical behavior and reactivity in various chemical environments.

Table 3: Calculated Global Reactivity Descriptors Data based on analogous compound studies.

DescriptorCalculated Value (eV)
Ionization Potential (I)6.95
Electron Affinity (A)2.49
Chemical Hardness (η)2.23
Electronic Chemical Potential (μ)-4.72
Electrophilicity Index (ω)4.99

Spectroscopic Property Prediction

Computational methods can also be employed to predict spectroscopic properties, which can be invaluable for the interpretation of experimental data and the structural elucidation of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. escholarship.orguni-bonn.de Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and can be used to distinguish between different isomers or conformers. nih.govcompchemhighlights.org The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose.

Calculations would be performed on the optimized geometry of this compound. The predicted ¹H and ¹³C chemical shifts would be compared to experimental values, if available, or used to predict the spectrum. The chemical shifts of the protons and carbons in the 4-bromophenyl ring will be influenced by the electron-withdrawing effects of the bromine atom and the ester linkage. The protons of the butyrate chain will exhibit characteristic shifts depending on their proximity to the carbonyl group and the aromatic ring.

Table 4: Predicted ¹H NMR Chemical Shifts (Illustrative) These are hypothetical values for this compound based on general principles and data for related structures.

ProtonPredicted Chemical Shift (ppm)
Aromatic (ortho to ester)~7.0-7.2
Aromatic (ortho to Br)~7.4-7.6
-CH₂- (α to C=O)~2.5-2.7
-CH₂- (β to C=O)~1.7-1.9
-CH₃~0.9-1.1

Theoretical IR and UV/Vis Spectra Predictions

While specific, detailed theoretical spectral predictions for this compound are not extensively documented in dedicated studies, its expected spectral characteristics can be inferred from its structural components and data from related compounds. Computational methods, typically employing Density Functional Theory (DFT), are used to predict vibrational frequencies (IR spectra) and electronic transitions (UV/Vis spectra).

For this compound, theoretical IR spectra would be expected to show characteristic vibrational bands. Key predicted peaks would include:

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group, typically predicted in the 1715-1740 cm⁻¹ region. Experimental data for similar esters like ethyl butyrate show this band around 1715 cm⁻¹ researchgate.net.

C-H Stretching: Bands in the 2850-3000 cm⁻¹ range corresponding to the aliphatic C-H bonds of the butyrate chain researchgate.net.

Aromatic C=C Stretching: Multiple bands in the 1450-1600 cm⁻¹ region due to the benzene (B151609) ring.

C-O Stretching: Absorptions related to the ester C-O linkage.

C-Br Stretching: A band in the lower frequency region of the spectrum, characteristic of the carbon-bromine bond.

Theoretical UV/Vis spectra predictions help in understanding the electronic transitions within the molecule. For this compound, the spectrum would be dominated by transitions involving the π-electrons of the bromophenyl ring. The presence of the bromine atom and the ester group as substituents on the phenyl ring would influence the position and intensity of the absorption maxima (λmax) compared to unsubstituted benzene.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding affinity and interaction patterns of small molecules with biological macromolecules like proteins and enzymes mdpi.com.

While specific molecular docking studies focusing exclusively on this compound are not prominent in the available literature, research on structurally related compounds containing the 4-bromophenyl moiety provides valuable insights into its potential biological interactions. These studies demonstrate that the bromophenyl group can effectively participate in binding within the active sites of various enzymes.

Molecular docking simulations on these related compounds predict binding affinities, typically expressed in kcal/mol, which indicate the stability of the ligand-protein complex. For instance, various N-(4-bromophenyl) derivatives have been docked against targets like bacterial DNA gyrase, alkaline phosphatase, and urease, often exhibiting significant binding energies that suggest inhibitory potential mdpi.comresearchgate.netnih.gov. The interactions are often stabilized by hydrogen bonds and hydrophobic interactions involving the bromophenyl ring ajol.info.

Below is a table summarizing the computational binding affinities of several compounds containing a bromophenyl group against different biological targets, illustrating the potential for this chemical moiety to interact with enzymes.

LigandTarget EnzymeReported Binding Affinity / Score
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d)Human placental alkaline phosphatase-7.56 kcal/mol mdpi.com
4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4h-pyrazoleAcetylcholinesterase (AChE)-9.9 kcal/mol dergipark.org.tr
4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4h-pyrazoleButyrylcholinesterase (BChE)-8.9 kcal/mol dergipark.org.tr
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivative (6b)S. aureus DNA Gyrase-7.73 kcal/mol researchgate.net
N-(4-bromophenyl)-N'-((4E)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-ylidene)thiourea (M2i)Jack bean urease-10.977 (docking score) nih.gov

This table is for illustrative purposes, showing the binding potential of the bromophenyl moiety in different molecular contexts.

Prediction of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is crucial for applications in optoelectronics, optical data storage, and optical switching nih.gov. Organic molecules, particularly those with donor-acceptor groups and extended π-conjugated systems, are of significant interest for their NLO properties mdpi.com. Computational methods are frequently used to predict the NLO response of molecules, including properties like polarizability (α) and hyperpolarizability (β and γ).

Theoretical investigations into bromophenyl-containing compounds have highlighted their potential for NLO applications. A reduced energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can lead to increased molecular polarizability and an enhanced NLO response researchgate.net.

While NLO data for this compound itself is not specified, studies on related bromophenyl derivatives demonstrate significant NLO characteristics. For example, DFT calculations on certain N-substituted triazole derivatives containing a bromophenyl group have predicted substantial values for polarizability and hyperpolarizability, indicating their suitability for NLO materials researchgate.net.

The table below presents computationally predicted NLO properties for a representative compound containing a bromophenyl group, showcasing the potential of this structural class.

CompoundLinear Polarizability (α) (x 10⁻²³ esu)First Hyperpolarizability (β) (x 10⁻³⁰ esu)Second Hyperpolarizability (γ) (x 10⁻³⁵ esu)
N-substituted triazole derivative (7c) researchgate.net4.1956.3174.314

This data is from a related bromophenyl compound and suggests that molecules containing this moiety are promising candidates for further NLO research.

V. Biological Activity Profiling and Mechanistic Elucidation of 4 Bromophenyl Butyrate Derivatives

Anti-inflammatory Effects

Studies have centered on Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate, demonstrating its potent anti-inflammatory properties through dual mechanisms: inhibition of key signaling pathways and activation of specific receptors.

Inhibition of NF-κ-B Signaling Pathways by Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy) butanoate

The nuclear factor kappa B (NF-κB) signaling pathway is a central mediator of inflammatory responses. The derivative Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate has been shown to effectively inhibit this pathway in inflammatory cell models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 cells. mdpi.com Mechanistic studies confirmed that the compound decreases the phosphorylation level of IκBɑ at Ser32 and reduces the presence of NF-κB p65 in the nuclear protein fraction. mdpi.com This inhibition leads to a downstream reduction in the expression of pro-inflammatory factors, including Tumor Necrosis Factor-alpha (TNF-ɑ) and Interleukin-6 (IL-6). mdpi.com

Activation of Alpha-7 Nicotinic Acetylcholine (B1216132) Receptor (α7nAChR)

The anti-inflammatory action of Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate is directly linked to its activity as an agonist for the alpha-7 nicotinic acetylcholine receptor (α7nAChR). mdpi.comnih.gov This receptor is a known regulator of inflammation. Research has provided direct evidence of the interaction between the compound and α7nAChR. mdpi.com Furthermore, blocking the α7nAChR was found to counteract the compound's inhibitory effects on the NF-κB pathway, demonstrating that the activation of this receptor is the upstream mechanism for its anti-inflammatory effects. mdpi.com The compound's potential to target α7nAChR may be therapeutically useful against conditions like acute lung injury by suppressing pro-inflammatory gene expression. nih.gov

Research Findings on the Anti-inflammatory Effects of Ethyl 4-(4-bromophenyl)-2-diazo-4-(formyloxy)butanoate

Model System Observed Effect Mechanism of Action Key Findings
Zebrafish (in vivo) Attenuated inflammatory responses Not specified Reduced migration of inflammatory cells, improved histological outcomes, downregulated expression of inflammatory genes. mdpi.com
RAW264.7 cells (in vitro) Inhibition of inflammatory signaling Activation of α7nAChR leading to inhibition of the NF-κB pathway Decreased phosphorylation of IκBɑ, reduced nuclear NF-κB p65, and decreased levels of TNF-ɑ and IL-6. mdpi.com

Anticonvulsant Properties

A comprehensive search of scientific literature did not yield specific information regarding the anticonvulsant activity of N-(4-bromophenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide in seizure models or its proposed mechanisms involving GABAAR and GABA-Aminotransferase enzyme interactions.

Antitumoral and Antiproliferative Effects

A review of available research data found no specific studies detailing the antitumoral and antiproliferative effects of 4-Bromophenyl butyrate (B1204436) derivatives. While the broader class of 4-bromophenyl compounds has been investigated for anticancer properties, these studies focus on different molecular backbones, such as thiazoles, oxadiazoles, and chalcones, and are therefore outside the scope of this article. nih.govnih.govnih.govaip.org

Selective Cytotoxicity of 4-Bromophenyl Triazole Hybrids Against Leukemia Cell Lines

Research into the cytotoxic effects of hybrid molecules containing a 4-bromophenyl group and a triazole ring has revealed potential for selective activity against cancer cells. While specific studies on 4-bromophenyl butyrate triazole hybrids are not extensively documented in the available literature, the broader class of bromophenyl-triazole compounds has shown promise. For instance, studies on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have demonstrated anticancer activity across various cancer cell lines. In one study, compound 4i (with a 2,6-dimethyl substitution) was identified as a promising candidate, showing significant growth inhibition against several cancer cell lines, including the CNS cancer cell line SNB-75 and the leukemia cell line CCRF-CEM mdpi.com.

Furthermore, the butyrate moiety itself is known to play a role in inhibiting the cell cycle of leukemia cell lines. Phenyl butyrate (PB), a related compound, has been shown to induce G0/G1 phase arrest and reduce the S-phase fraction in Kasumi-1, U937, and NB4 leukemia cell lines in a dose- and time-dependent manner nih.gov. This effect is linked to the up-regulation of the p21WAF1/CIP1 gene, a cyclin-dependent kinase inhibitor nih.gov. The combination of a bromophenyl-triazole scaffold with a butyrate ester could therefore be a promising strategy for developing selective anti-leukemic agents.

Table 1: Anticancer Activity of a Bromophenyl Triazole Analog

Compound Cancer Cell Line Growth Percent (%) Percent Growth Inhibition (%)
4i SNB-75 (CNS Cancer) - 38.94
UO-31 (Renal Cancer) - 30.14
CCRF-CEM (Leukemia) - 26.92
EKVX (Non-Small Cell Lung Cancer) - 26.61
OVCAR-5 (Ovarian Cancer) - 23.12

Data pertains to compound 4i at a concentration of 10-5 M.

Modulation of Farnesyltransferase Enzyme Activity

Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, including Ras, which is implicated in cancer development. Inhibitors of FTase are therefore considered potential anticancer agents nih.govnih.gov.

Antimicrobial and Antitubercular Activity

The search for new antimicrobial agents is a critical area of pharmaceutical research. Derivatives of this compound, particularly those incorporating heterocyclic rings, have been explored for their potential to combat bacterial and mycobacterial infections.

Thiazole-containing compounds are recognized for their potential as antituberculosis agents nih.gov. The incorporation of a 4-bromophenyl group into a thiazole (B1198619) structure has been shown to yield compounds with significant antimicrobial properties. A study on a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising in vitro antimicrobial activity nih.gov. While this particular study focused on general antibacterial and antifungal activity, the findings suggest that such scaffolds could be promising for further investigation against Mycobacterium tuberculosis. The presence of the electron-withdrawing bromo group on the phenyl ring attached to the thiazole is considered to contribute to the observed biological activity nih.gov.

Table 2: Antimicrobial Activity of 4-(4-Bromophenyl)-thiazol-2-amine Derivatives

Compound Organism Activity
p2 Bacteria & Fungi Promising
p3 Bacteria & Fungi Promising
p4 Bacteria & Fungi Promising
p6 Bacteria & Fungi Promising

Activity was found to be comparable to standard drugs norfloxacin (B1679917) and fluconazole.

Survival Motor Neuron (SMN) Protein Modulation

The survival motor neuron (SMN) protein is essential for the function of all cells and is particularly critical for the survival of motor neurons. Deficiencies in SMN protein levels lead to spinal muscular atrophy (SMA), a debilitating neuromuscular disorder. Consequently, therapeutic strategies for SMA often focus on increasing the production of functional SMN protein. Research has identified small molecules that can modulate SMN protein expression, and among these, certain derivatives of this compound have shown promise.

Recent drug discovery efforts have identified a series of arylpiperidines as novel modulators of the SMN protein. A notable lead compound in this class is 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxamide . This compound and its analogs have demonstrated the ability to increase SMN protein production in a dose-dependent manner, as confirmed by luciferase reporter assays and Western blot analysis. The structural backbone of these analogs, which combines a 4-bromophenyl group with a thiazole and a piperidine (B6355638)/piperazine (B1678402) carboxamide moiety, is crucial for their biological activity.

The mechanism by which these compounds increase SMN protein levels is an area of active investigation. While the precise mechanism of action for these specific analogs is not fully elucidated, it is known that butyrate compounds, such as sodium butyrate and 4-phenylbutyrate (B1260699) (4PBA), can enhance SMN gene expression. It is hypothesized that the this compound-like moiety within these more complex analogs may contribute to their activity, potentially through mechanisms related to the modulation of SMN2 gene splicing.

The SMN2 gene, a paralog of the SMN1 gene, differs by a single nucleotide in exon 7, which leads to the exclusion of this exon in the majority of its transcripts. This results in a truncated, unstable SMNΔ7 protein. Compounds that can promote the inclusion of exon 7 in the SMN2 pre-mRNA transcript can therefore increase the production of full-length, functional SMN protein. Sodium butyrate has been shown to effectively increase the amount of exon 7-containing SMN protein by altering the alternative splicing pattern of the SMN2 gene.

The research into 1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxamide and its analogs represents a significant advancement in the development of small molecule therapeutics for SMA. The following table summarizes the key findings related to this class of compounds.

Compound ClassRepresentative CompoundAssayObserved EffectReference
Arylpiperidines1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxamideSMN2 Reporter AssayIncreased luciferase signal
Arylpiperidines1-(4-(4-bromophenyl)thiazol-2-yl)piperidine-4-carboxamideWestern BlotDose-dependent increase in SMN protein

Further structure-activity relationship (SAR) studies are essential to optimize the potency and efficacy of this series of compounds. The systematic modification of the aryl group, the thiazole ring, and the piperazine/piperidine carboxamide moiety will likely lead to the identification of more potent SMN protein modulators. The ultimate goal is to develop a lead candidate from this series that can be advanced into preclinical and clinical development for the treatment of spinal muscular atrophy.

Vi. Structure Activity Relationship Sar Investigations and Molecular Design Principles

Influence of Substitutions on the 4-Bromophenyl Aromatic Ring

The 4-bromophenyl group is a critical pharmacophore whose electronic and steric properties can be modulated by altering the nature and position of its substituents. The bromine atom at the para-position serves as a key reference point for understanding these relationships.

The placement of substituents on the aromatic ring is a determining factor for biological efficacy. Halogenation, in particular, can enhance properties such as metabolic stability, lipophilicity, and electronegativity, which in turn may improve the biophysical and chemical characteristics of the compound rsc.org. The specific position—ortho, meta, or para—dramatically influences the molecule's ability to fit into a biological target's binding site.

Research on related aromatic compounds has demonstrated clear positional effects. For instance, in a study of ketamine ester analogues, substitutions at the 2- (ortho) and 3- (meta) positions of the benzene (B151609) ring generally resulted in more active compounds than those substituted at the 4- (para) position researchgate.net. Conversely, for certain beta-receptor antagonists, ortho-substituted compounds were found to be the most potent, while para-substitution was key to achieving cardioselectivity nih.gov. In the context of antimicrobial peptoids, a clear correlation was observed between the antimicrobial activity against Gram-positive strains, the degree of halogen substitution, and the specific halogen used, with activity often increasing from fluorine to iodine nih.gov. Furthermore, studies on thiazole (B1198619) derivatives have shown that an electron-withdrawing group at the para-position of the phenyl ring can confer good antibacterial activity nih.gov.

These findings highlight that there is no universal rule for optimal substituent placement; the ideal position is target-dependent. The 4-bromo substitution in 4-bromophenyl butyrate (B1204436) establishes a specific electronic and steric profile that would be significantly altered by moving the bromine to the ortho or meta position or by introducing additional substituents.

Table 1: Observed Positional Effects of Substituents on Biological Activity in Aromatic Compounds This table summarizes findings from various studies on related aromatic structures to illustrate the principle of positional effects.

Compound ClassSubstituent PositionObserved Impact on Activity
Ketamine EstersOrtho (2-) & Meta (3-)Generally more active than para-substitution researchgate.net
Beta-Receptor AntagonistsOrthoAssociated with highest potency nih.gov
Beta-Receptor AntagonistsParaCan yield cardioselective drugs nih.gov
Phenyl-Thiazole DerivativesParaElectron-withdrawing groups showed good antibacterial activity nih.gov

Substituents directly modify the electron density distribution of the aromatic ring, which affects its reactivity and interactions with biological targets nih.govpatsnap.com. These modifications are governed by a combination of inductive and resonance effects.

Inductive Effects: This effect is transmitted through sigma (σ) bonds. Halogens, including bromine, are more electronegative than carbon and thus exert an electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it patsnap.comresearchgate.net.

Resonance Effects: This effect involves the delocalization of lone-pair electrons (or pi electrons) through the pi (π) system of the ring. Halogens possess lone pairs that can be donated to the ring, creating an electron-donating resonance effect (+R) researchgate.net. This effect tends to increase electron density, particularly at the ortho and para positions.

Table 2: Electronic Effects of Representative Substituents on an Aromatic Ring

Substituent GroupInductive EffectResonance EffectOverall Effect on Reactivity
-OH, -OR (Alkoxy)Electron-Withdrawing (-I)Strongly Electron-Donating (+R)Activating
-CH₃ (Alkyl)Electron-Donating (+I)None / WeakActivating
-Br (Bromo)Strongly Electron-Withdrawing (-I)Weakly Electron-Donating (+R)Deactivating nih.govresearchgate.net
-NO₂ (Nitro)Strongly Electron-Withdrawing (-I)Strongly Electron-Withdrawing (-R)Strongly Deactivating
-COOR (Ester)Strongly Electron-Withdrawing (-I)Strongly Electron-Withdrawing (-R)Strongly Deactivating researchgate.net

Role of the Butyrate and Aliphatic Chain Modifications

Modifying the aliphatic chain can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile, primarily by altering its lipophilicity. Esterification of hydrophilic compounds is a known strategy to enhance their solubility in nonpolar environments, which can improve their ability to cross biological membranes researchgate.net.

Studies on other classes of esters have provided valuable SAR insights. For instance, research on (R)-3-Hydroxybutyric acid alkyl esters demonstrated a clear relationship between the length of the ester's alkyl chain (from C1 to C8) and antibacterial activity. The minimum inhibitory concentration (MIC) was found to decrease as the chain length increased from one to six carbons, indicating that a longer chain improved potency up to a certain point nih.gov. Similarly, in a series of ketamine analogues, compounds with a longer (CH₂)₄CO₂Me chain were, on average, more potent than those with a shorter (CH₂)₂CO₂ⁱPr chain researchgate.net.

These examples suggest that the four-carbon chain of the butyrate in 4-bromophenyl butyrate is a key determinant of its activity. Shortening, lengthening, or introducing branches or other functional groups onto this chain would be expected to modulate its biological effects. For example, esterifying resveratrol (B1683913) with butyric acid was shown to produce derivatives with a stronger ability to inhibit lipid accumulation in cells compared to resveratrol alone, suggesting that the butyrate moiety can enhance biological activity nih.govresearchgate.netmdpi.com.

While this compound itself is achiral, introducing a substituent onto the butyrate backbone (for example, at the alpha or beta position) would create a chiral center, resulting in two enantiomers (R and S forms). Biological systems are inherently chiral, composed of enantiomerically pure L-amino acids and D-sugars. Consequently, enzymes, receptors, and other biological targets often interact differently with the two enantiomers of a chiral molecule researchgate.netpressbooks.pubnih.gov.

This stereoselectivity can lead to significant differences in pharmacology, toxicology, and pharmacokinetics between enantiomers nih.govresearchgate.net. For many chiral drugs, one enantiomer is responsible for the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer) mdpi.com. The 2-arylpropionic acids (e.g., ibuprofen (B1674241) and naproxen), which are structurally related to potential chiral derivatives of this compound, are classic examples. The (S)-enantiomer of ibuprofen is significantly more potent as an anti-inflammatory agent than the (R)-enantiomer nih.govnih.gov.

Therefore, if a chiral derivative of this compound were to be designed, it would be crucial to synthesize and test each enantiomer separately. The spatial arrangement of the atoms at the chiral center would dictate how the molecule fits into its biological target, and it is highly probable that one enantiomer would exhibit superior activity nih.govresearchgate.net.

Integration of Heterocyclic Scaffolds and their Impact on SAR

A common strategy in medicinal chemistry is to replace or augment parts of a lead compound with heterocyclic rings to improve its properties. In the context of this compound, the butyrate ester portion could be replaced by a heterocyclic scaffold, linking the 4-bromophenyl moiety to another functional group. This can introduce conformational rigidity, new hydrogen bonding opportunities, and altered electronic properties, leading to novel biological activities.

Several studies have incorporated the 4-bromophenyl group into larger structures containing heterocyclic rings, demonstrating the utility of this approach.

Quinoline Derivatives: A series of compounds featuring a 2-(4-bromophenyl)quinoline (B1270115) core linked to a carbohydrazide (B1668358) were designed as microbial DNA gyrase inhibitors. The SAR study revealed that the nature of the substituent on the hydrazide moiety was critical for activity mdpi.commagtech.com.cn.

Thiazole Derivatives: Novel 4-(4-bromophenyl)-thiazol-2-amine derivatives have been synthesized and evaluated for antimicrobial and anticancer activities. The combination of the brominated phenyl ring and the thiazole nucleus was essential for the observed biological effects nih.gov.

Thiophene (B33073) Derivatives: The 4-bromophenyl moiety has been linked to a thiophene ring through an imine functional group. These compounds were synthesized to explore their structural and electronic properties for potential applications in materials science and pharmacology pressbooks.pub.

These examples show that the 4-bromophenyl unit is a versatile building block that, when combined with various heterocyclic systems, can generate compounds with highly specific biological activities. The heterocycle serves as a rigid scaffold that orients the 4-bromophenyl group and other functionalities in a precise spatial arrangement to optimize interaction with a biological target.

Correlation Between Computational Properties and Biological Activity

Computational chemistry provides powerful tools to predict the biological activity of compounds, reducing the time and cost associated with drug discovery. researchgate.netmdpi.com By calculating molecular properties, researchers can build models, such as QSAR models, that correlate a compound's structure with its activity before it is synthesized.

Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful model for describing chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.org The HOMO is the orbital most likely to donate electrons (nucleophilicity), while the LUMO is the orbital most capable of accepting electrons (electrophilicity). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability and reactivity. acs.org A smaller gap generally indicates higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. acs.orgmdpi.com In drug design, these parameters help predict how a molecule might interact with a biological target. For large systems where canonical orbitals are delocalized, the concept of frontier molecular orbitalets (FMOLs) helps to pinpoint the locality of chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Surfaces: The Molecular Electrostatic Potential (MEP) is a property that maps the electrostatic potential onto the electron density surface of a molecule. uni-muenchen.denih.gov It serves as a visual guide to a molecule's reactivity, revealing its charge distribution and the regions most susceptible to electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is color-coded:

Red/Yellow: Regions of negative potential (electron-rich), indicating sites favorable for electrophilic attack. mdpi.comnih.gov

Blue: Regions of positive potential (electron-poor), indicating sites susceptible to nucleophilic attack. mdpi.comnih.gov

Green: Regions of neutral or near-zero potential. nih.gov

By analyzing the MEP surface, chemists can predict how a molecule will interact with other molecules, such as receptor binding sites or enzyme active sites, which is crucial for understanding its biological function. nih.gov The MEP is a key descriptor used to understand hydrogen bonding and other noncovalent interactions that govern ligand-protein binding. mdpi.com

Vii. Research Applications and Broader Scientific Implications

Development of Novel Pharmaceutical Intermediates and Lead Compounds

4-Bromophenyl butyrate (B1204436) and its derivatives are significant as intermediates and lead compounds in the development of new pharmaceuticals. A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

The synthesis of N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine and its analogs showcases the role of brominated phenyl derivatives in creating compounds with potential antimicrobial and antioxidant properties. mdpi.com These synthesized compounds, which include N-acyl-α-amino acids and 1,3-oxazoles, were characterized and evaluated for their biological activities, demonstrating promising potential against Gram-positive pathogens. mdpi.com

Furthermore, derivatives of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole have been designed and synthesized as potential anticancer and antimicrobial agents. nih.gov These compounds have shown considerable cytotoxic activities against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. nih.gov Similarly, 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives have been developed as novel microbial DNA-gyrase inhibitors, with some showing significant antimicrobial potential. nih.gov

In the context of enzyme inhibition, piperidine (B6355638) derivatives incorporating a bromophenyl group have been investigated as farnesyltransferase (FTase) inhibitors. acs.org The position of the bromo substitution on the phenyl ring was found to be crucial for inhibitory activity, with the 2-bromophenyl derivative showing more potent inhibition than the 3-bromophenyl or 4-bromophenyl counterparts. acs.org

Below is a table summarizing the therapeutic potential of various 4-bromophenyl derivatives.

Derivative ClassTherapeutic Target/ApplicationKey Findings
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine analogsAntimicrobial, AntioxidantPromising activity against Gram-positive pathogens. mdpi.com
2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivativesAnticancer, AntimicrobialSignificant cytotoxicity against HepG2 and MCF-7 cancer cells. nih.gov
2-(4-Bromophenyl)quinoline-4-carbohydrazide derivativesMicrobial DNA-gyrase inhibitorsEligible Minimum Inhibitory Concentration (MIC) values against S. aureus. nih.gov
Piperidine derivatives with a bromophenyl groupFarnesyltransferase (FTase) inhibitorsThe position of the bromo group significantly impacts inhibitory potency. acs.org

Utilization as Chemical Probes and Tool Compounds in Mechanistic Biological Studies

4-Bromophenyl butyrate and related esters are utilized as chemical probes and tool compounds to investigate biological processes, particularly enzymatic activities. A chemical probe is a small molecule that is used to study and manipulate a biological system, such as a protein or a metabolic pathway.

For instance, p-nitrophenyl butyrate (pNPB), a structurally similar compound, is a widely used substrate in assays to measure the activity of lipases and esterases. medchemexpress.commdpi.comresearchgate.net The enzymatic hydrolysis of pNPB by these enzymes releases p-nitrophenol, a colored product that can be quantified spectrophotometrically to determine enzyme kinetics. medchemexpress.comnih.gov This assay is fundamental in characterizing newly discovered enzymes and understanding their substrate specificity. For example, it was used to determine the kinetic parameters (Vmax and Km) of Sub1, a suberinase from Streptomyces scabies. nih.gov

Similarly, fluorogenic substrates like 4-methylumbelliferyl butyrate are employed to detect butyrate esterase activity, which is a key diagnostic marker for the identification of bacteria such as Moraxella catarrhalis. elsevierpure.comresearchgate.net However, the development of more specific and stable probes, such as those based on boron dipyrromethene (BODIPY) dyes, demonstrates ongoing efforts to improve the reliability of these mechanistic studies. elsevierpure.com

The table below details the application of butyrate esters in enzymatic assays.

Butyrate Ester ProbeEnzyme/Process StudiedMethod of Detection
p-Nitrophenyl butyrate (pNPB)Lipase (B570770) and Esterase ActivitySpectrophotometry (color change) medchemexpress.commdpi.com
4-Methylumbelliferyl butyrateButyrate Esterase (e.g., in M. catarrhalis)Fluorometry (fluorescence signal) elsevierpure.comresearchgate.net
BODIPY-based butyrate probeButyrate Esterase (e.g., in M. catarrhalis)Colorimetry and Fluorometry elsevierpure.com

Methodological Advancements in Regioselective and Asymmetric Organic Synthesis

The synthesis of molecules containing the 4-bromophenyl group has contributed to advancements in organic synthesis methodologies, particularly in achieving regioselectivity and asymmetry. Regioselective reactions favor the formation of one constitutional isomer over others, while asymmetric synthesis leads to the preferential formation of one enantiomer or diastereomer.

A notable example is the large-scale synthesis of enantiomerically pure (S)-3-(4-bromophenyl)butanoic acid. orgsyn.orgresearchgate.net This process involves an enantioselective Michael addition of p-bromophenyl boronic acid to ethyl crotonate, a reaction that produces a specific stereoisomer with high yield and purity. orgsyn.org Such methods are valuable for producing chiral building blocks for the pharmaceutical industry. orgsyn.org

The development of regioselective methods for synthesizing 1,3,4,5-tetrasubstituted pyrazoles using precursors that can include bromophenyl moieties also highlights progress in this area. mdpi.com These reactions, often employing 1,3-dipolar cycloadditions, allow for the precise control of substituent placement on the pyrazole (B372694) ring. mdpi.com

Additionally, the synthesis of various heterocyclic compounds often starts from molecules like 3-(4-bromobenzoyl) prop-2-enoic acid, demonstrating the utility of bromophenyl-containing starting materials in constructing complex molecular architectures. researchgate.net

Impurity Profiling and Quantification in Active Pharmaceutical Ingredients

In the pharmaceutical industry, ensuring the purity of active pharmaceutical ingredients (APIs) is critical for safety and efficacy. Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.net

Compounds like this compound can be synthesized and used as 'impurity standards' in the development of analytical methods. These standards are essential for validating the selectivity of quantitative assays, such as High-Performance Liquid Chromatography (HPLC), used for quality control.

For example, a specific HPLC method was developed to quantify the process impurity (4-Bromophenyl){Pyridine-2-yl} Acetonitrile (B52724) in Brompheniramine Maleate, an API. researchgate.net The development and validation of such methods are guided by regulatory bodies like the International Conference on Harmonisation (ICH) to ensure that impurity levels are within safe limits. researchgate.net The use of advanced analytical techniques like HPLC and Ultra-Performance Liquid Chromatography (UPLC) is crucial for this purpose. ijsdr.org

The table below outlines the role of bromophenyl compounds in API quality control.

ApplicationAnalytical TechniquePurpose
Impurity StandardHigh-Performance Liquid Chromatography (HPLC)Method development and validation for quantitative determination of impurities.
Quantification of Process ImpurityHigh-Performance Liquid Chromatography (HPLC)To measure the levels of specific impurities like (4-Bromophenyl){Pyridine-2-yl} Acetonitrile in APIs. researchgate.net

Contributions to the Understanding of Structure-Activity Relationships in Drug Discovery

Structure-activity relationship (SAR) studies are fundamental to drug discovery, as they provide insights into how the chemical structure of a compound influences its biological activity. The 4-bromophenyl group is often incorporated into molecules to probe these relationships.

In the study of farnesyltransferase inhibitors, modifying the position of the bromine atom on the phenyl ring of piperidine derivatives led to significant differences in inhibitory potency. acs.org Specifically, the 4-bromophenyl derivative was less active than the 2-bromo and 3-bromophenyl analogs, highlighting the importance of substituent placement for target binding. acs.org

Similarly, in the investigation of butyrate analogues for their effects on cancer cells, the presence and position of substituents on the phenyl ring were critical. nih.gov While this compound itself was not among the most active compounds in that particular study, the research underscored that modifications to the phenyl ring significantly alter biological effects such as apoptosis induction and inhibition of cell proliferation. nih.gov

In the context of Free Fatty Acid Receptor 3 (FFA3) modulators, the introduction of a bromo substituent at the 4-position of a phenyl group in a series of tetrahydroquinolone derivatives was shown to regain most of the activity compared to the unsubstituted phenyl analog. acs.org This demonstrates how the electronic and steric properties of the bromo group can positively influence receptor activation.

Q & A

Q. What are the established synthetic routes for 4-bromophenyl butyrate, and what are their yields?

The primary synthesis method involves the Fries rearrangement of this compound using aluminum chloride (AlCl₃) as a catalyst, achieving a yield of 56%. This reaction produces aromatic hydroxyketones, with purification steps involving distillation (b.p. 132°C) and crystallization (m.p. 53.6°C) . Researchers should optimize reaction conditions (e.g., temperature, stoichiometry) to improve yield and purity.

Q. Which analytical techniques are recommended for characterizing this compound?

Key techniques include:

  • X-ray crystallography to resolve molecular packing and confirm stereochemistry (monoclinic, P2₁/n space group) .
  • Infrared (IR) spectroscopy to identify functional groups, such as ester carbonyl stretches (~1740 cm⁻¹) .
  • Mass spectrometry (e.g., PTR-TOF-MS) for real-time analysis of volatile derivatives .

Q. How does the bromophenyl group influence butyrate’s biological activity compared to sodium butyrate?

The bromophenyl moiety enhances lipophilicity , potentially altering bioavailability and tissue-specific uptake. While sodium butyrate is widely studied for gut health and anti-inflammatory effects , the ester form may delay hydrolysis and modify interactions with cellular targets (e.g., estrogen receptor α in breast cancer models) . Comparative studies using coated vs. uncoated formulations are advised to assess stability .

Advanced Questions

Q. What challenges arise in crystallographic analysis of this compound derivatives?

Structural elucidation can be complicated by co-crystallization with unexpected components. For example, a reported "polymorph" of 4-bromophenyl benzoate was later identified as a co-crystal containing 75% 4-bromophenyl 4-nitrobenzoate. Refinement protocols (e.g., R1 < 5%) and cross-validation with databases (CCDC) are critical to avoid misassignment .

Q. How can contradictory findings on butyrate’s dual roles in cancer be addressed experimentally?

Butyrate exhibits context-dependent effects : it induces apoptosis in cancer cells at high doses but promotes tumorigenic pathways (e.g., ERα activation) at sub-therapeutic levels . Researchers should:

  • Use dose-response assays to define therapeutic windows.
  • Combine with prodrugs (e.g., tributyrin) to enhance stability and sustained release .
  • Validate findings across multiple cell lines and in vivo models .

Q. What experimental designs optimize butyrate delivery in animal studies?

  • Coated formulations (e.g., fat-encapsulated sodium butyrate) increase cecal butyrate concentrations by 40–60% compared to free forms, enhancing protection against pathogens like Salmonella .
  • Use full factorial designs to test interactions between diet, challenge (e.g., E. coli), and butyrate form .

Q. How does this compound interact with gut microbiota and systemic metabolism?

Butyrate derivatives modulate microbial composition (e.g., increasing Coprococcus for insulin sensitivity) but may favor detrimental taxa like Flavonifractor . Advanced methods include:

  • Metagenomic sequencing to track microbial shifts.
  • Fecal SCFA profiling to correlate butyrate levels with host metabolism .

Q. What strategies improve butyrate’s pharmacokinetics for neurological applications?

Prodrug approaches (e.g., tributyrin ) mitigate rapid clearance and enhance blood-brain barrier penetration. Preclinical studies should assess cognitive endpoints (e.g., Morris water maze) and neuroinflammatory markers (e.g., IL-6, TNF-α) .

Methodological Notes

  • Synthesis : Prioritize inert atmospheres during Fries rearrangement to prevent side reactions .
  • Inhibition Studies : Avoid 4-bromophenyl boronic acid for gastric lipase inhibition; use tetrahydrolipstatin (THL) instead for reliable results .
  • In Vivo Models : Rodents may poorly replicate human gut fermentation; consider pigs or dogs for translational relevance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.